4-(Prop-1-EN-2-YL)benzonitrile
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Overview
Description
4-(Prop-1-EN-2-YL)benzonitrile is an organic compound with the molecular formula C10H9N It is characterized by the presence of a benzonitrile group attached to a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-EN-2-YL)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-EN-2-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Prop-1-EN-2-YL)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Prop-1-EN-2-YL)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the prop-1-en-2-yl group can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)benzonitrile: Similar structure but with a prop-2-yn-1-yl group instead of prop-1-en-2-yl.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains an additional oxygen atom in the prop-2-yn-1-yloxy group.
4-[(prop-2-en-1-yl)oxy]benzonitrile: Similar structure with an oxy linkage.
Uniqueness
4-(Prop-1-EN-2-YL)benzonitrile is unique due to its specific prop-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
19956-03-7 |
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Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C10H9N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6H,1H2,2H3 |
InChI Key |
OYNOBUFGHAZWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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